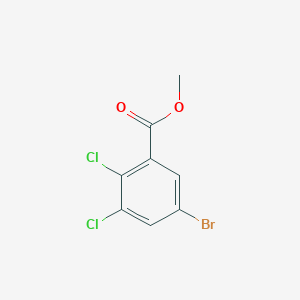
Methyl 5-bromo-2,3-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-2,3-dichlorobenzoate: is an organic compound with the molecular formula C8H5BrCl2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and chlorine atoms, and the carboxylic acid group is esterified with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-2,3-dichlorobenzoate typically involves the bromination and chlorination of methyl benzoate derivatives. One common method starts with the chlorination of methyl benzoate to introduce chlorine atoms at the 2 and 3 positions. This is followed by bromination to introduce a bromine atom at the 5 position. The reactions are usually carried out under controlled conditions to ensure selective substitution and high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and bromination processes. These processes are optimized for efficiency, safety, and cost-effectiveness. The use of catalysts and specific reaction conditions can enhance the selectivity and yield of the desired product. The final product is typically purified through recrystallization or distillation to achieve the required purity levels.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-bromo-2,3-dichlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Reduction: Formation of 5-bromo-2,3-dichlorobenzyl alcohol.
Oxidation: Formation of 5-bromo-2,3-dichlorobenzoic acid.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 5-bromo-2,3-dichlorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used to study the effects of halogenated benzoates on biological systems. It may also be used in the development of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. It can be used in the synthesis of compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to impart specific properties such as flame retardancy or chemical resistance.
Mecanismo De Acción
The mechanism of action of methyl 5-bromo-2,3-dichlorobenzoate depends on its specific application. In chemical reactions, the bromine and chlorine atoms act as electrophilic sites, making the compound reactive towards nucleophiles. The ester group can undergo hydrolysis or reduction, leading to the formation of different functional groups.
In biological systems, the compound may interact with specific enzymes or receptors, leading to various biological effects. The halogen atoms can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Methyl 2,5-dichlorobenzoate: Similar structure but lacks the bromine atom at the 5 position.
Methyl 3-bromo-2,5-dichlorobenzoate: Similar structure but with different positions of the halogen atoms.
Methyl 4-bromo-2,3-dichlorobenzoate: Similar structure but with the bromine atom at the 4 position instead of the 5 position.
Uniqueness: Methyl 5-bromo-2,3-dichlorobenzoate is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring. This unique substitution pattern can influence the compound’s reactivity and properties, making it suitable for specific applications that other similar compounds may not be able to achieve.
Propiedades
Fórmula molecular |
C8H5BrCl2O2 |
|---|---|
Peso molecular |
283.93 g/mol |
Nombre IUPAC |
methyl 5-bromo-2,3-dichlorobenzoate |
InChI |
InChI=1S/C8H5BrCl2O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 |
Clave InChI |
KMLNFNLIVAXHKJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC(=C1)Br)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


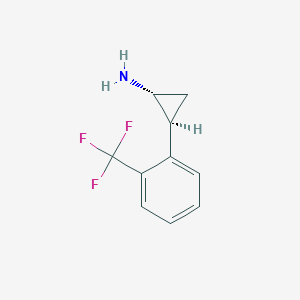


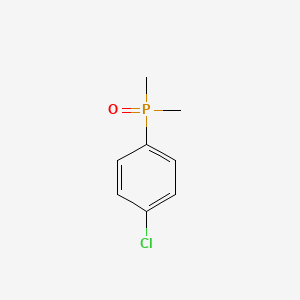

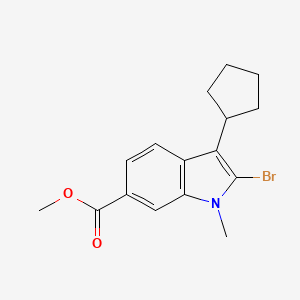
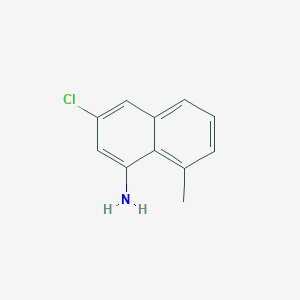

![(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12837851.png)

![1H-Pyrrolo[2,3-b]pyridin-5-ol, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12837861.png)

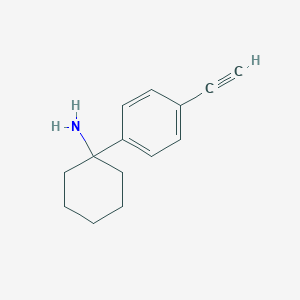
![2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene](/img/structure/B12837885.png)
